molecular formula C26H26N4O4 B2633056 methyl 6-methyl-4-{3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 955857-58-6

methyl 6-methyl-4-{3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2633056
CAS No.: 955857-58-6
M. Wt: 458.518
InChI Key: OWGQETULTDDSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydropyrimidine-5-carboxylate family, characterized by a pyrimidinone core fused with a pyrazole moiety. The synthesis of such derivatives typically involves multi-component reactions, such as the Biginelli reaction, which combines aldehydes, β-keto esters, and urea/thiourea derivatives under acidic conditions . Structural elucidation of analogous compounds relies on NMR, IR, and mass spectrometry , while crystallographic studies employ SHELXL and ORTEP-III .

Properties

IUPAC Name

methyl 6-methyl-4-[3-(3-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4/c1-5-13-34-21-12-11-18(14-16(21)2)23-20(15-30(29-23)19-9-7-6-8-10-19)24-22(25(31)33-4)17(3)27-26(32)28-24/h5-12,14-15,24H,1,13H2,2-4H3,(H2,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGQETULTDDSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C3C(=C(NC(=O)N3)C)C(=O)OC)C4=CC=CC=C4)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-methyl-4-{3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (referred to as compound 1) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, characterization, and biological evaluations of compound 1, focusing on its pharmacological effects.

Synthesis and Structural Characterization

Compound 1 is synthesized through a multi-step organic reaction involving the formation of a pyrazole ring followed by the introduction of tetrahydropyrimidine and carboxylate functionalities. The synthesis typically employs hydrazine derivatives and various aldehydes under controlled conditions to ensure high yield and purity. The molecular formula for compound 1 is C24H23N5O2C_{24}H_{23}N_5O_2 with a molecular weight of approximately 445.5 g/mol.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydropyrimidines, including compound 1, exhibit significant anticancer properties. For instance, in vitro assays have shown that certain derivatives possess cytotoxic effects against various cancer cell lines, including colorectal carcinoma (RKO) cells. These compounds were evaluated for their half-maximal inhibitory concentration (IC50), revealing that some derivatives can induce apoptosis through p53-mediated pathways .

Antioxidant Properties

The antioxidant activity of compound 1 has been assessed using the DPPH radical scavenging assay. Results indicate that several derivatives exhibit superior radical scavenging capabilities compared to ascorbic acid, with IC50 values ranging from 6.261 µM to 2358 µM . This suggests that the presence of specific substituents significantly enhances the antioxidant potential.

Antimicrobial Activity

Compound 1 has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. Studies have utilized the minimal inhibitory concentration (MIC) method to determine effectiveness against both Gram-positive and Gram-negative bacteria. Results indicate notable antibacterial activity, with certain derivatives demonstrating MIC values comparable to standard antibiotics .

The biological activities of compound 1 are attributed to its structural features, particularly the presence of the pyrazole and tetrahydropyrimidine moieties. These structures are known to interact with biological targets such as enzymes involved in cancer progression and oxidative stress pathways. The mechanism often involves inhibition of key enzymes like α-glucosidase and modulation of apoptotic pathways in cancer cells .

Case Study 1: Anticancer Evaluation

A study investigated the cytotoxic effects of compound 1 on RKO cells and found an IC50 value of approximately 9.9 ± 1.1 μM, indicating strong antiproliferative activity. The study highlighted the activation of autophagy proteins as a survival mechanism in response to treatment, suggesting a complex interplay between apoptosis and autophagy in cancer cell death .

Case Study 2: Antioxidant Assessment

In another study focusing on antioxidant properties, several derivatives were synthesized and tested for their radical scavenging activity. Compound derivatives exhibited IC50 values indicating promising antioxidant capabilities, particularly those with meta-substituted halogen groups which enhanced their electron-withdrawing effects .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit notable anticancer properties. Methyl 6-methyl-4-{3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate may function as a scaffold for developing new anticancer agents. Studies on similar pyrazole derivatives have shown their ability to inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways .

Anti-inflammatory Properties

Compounds containing the pyrazole moiety have demonstrated anti-inflammatory effects. The methyl 6-methyl derivative could potentially inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory diseases. Research has highlighted that certain pyrazole derivatives exhibit significant inhibition of COX enzymes, which are crucial targets in anti-inflammatory drug development .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial applications. Pyrazole derivatives have been reported to possess antibacterial and antifungal activities against various pathogens. The presence of specific substituents can enhance the efficacy against resistant strains .

Anticonvulsant and Neuroprotective Effects

Recent studies have explored the neuroprotective properties of pyrazole derivatives. The compound may exhibit anticonvulsant effects by modulating neurotransmitter systems or inhibiting neuronal excitability. Research findings indicate that certain pyrazole compounds can reduce seizure activity in animal models, suggesting a promising avenue for further investigation .

Antidepressant Activity

The potential antidepressant effects of pyrazole derivatives have been documented in various studies. Compounds similar to methyl 6-methyl have shown efficacy in preclinical models of depression by influencing serotonin and norepinephrine pathways. This suggests a possible therapeutic role in treating mood disorders .

Synthesis Techniques

The synthesis of this compound can be achieved through various organic synthesis methods. Techniques such as the Biginelli reaction and multi-component reactions are commonly employed to construct complex heterocycles efficiently .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. By modifying different substituents on the pyrazole core and evaluating their biological activities, researchers can design more potent derivatives tailored for specific therapeutic targets .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects: The propenyloxy group in the target compound introduces allyl ether functionality, which may participate in hydrogen bonding or metabolic oxidation . In contrast, fluorophenyl () and chloropyrazole () substituents enhance electronic effects, altering binding affinities in biological targets. Thioxo vs. Oxo: Replacement of the pyrimidinone carbonyl (C=O) with thioxo (C=S) in increases lipophilicity and may alter redox properties .

Synthetic Routes: The Biginelli reaction is a common method for tetrahydropyrimidine derivatives , while thieno-pyrazole systems () require specialized cyclization steps.

Biological Implications :

  • Chlorine and fluorine substituents are associated with antimicrobial and anti-inflammatory activities . The target compound’s propenyloxy group may improve tissue penetration, though direct bioactivity data are lacking in the provided evidence.

Analytical and Crystallographic Insights

  • Spectroscopic Characterization: IR and NMR spectra confirm the pyrimidinone carbonyl (1670–1700 cm⁻¹) and pyrazole C-H stretches (3100–3150 cm⁻¹) across analogs .
  • Crystallography: SHELXL and ORTEP-III are critical for resolving stereochemistry and hydrogen-bonding networks. For example, ’s compound forms N–H···O hydrogen bonds stabilizing the pyrimidinone ring .

Q & A

Basic: What are the established synthetic routes for this compound, and how can its regioselectivity be controlled?

Answer:
The compound is typically synthesized via multicomponent reactions, such as modified Biginelli reactions, which combine aldehydes, β-keto esters, and thioureas under acidic conditions . Regioselectivity is influenced by substituent effects on the pyrazole and phenyl rings. For example, steric hindrance from the 3-methyl-4-(prop-2-en-1-yloxy)phenyl group directs coupling to the pyrimidine ring’s C4 position . Solvent polarity (e.g., ethanol vs. DMF) and temperature (60–100°C) further modulate reaction efficiency .

Advanced: How can conflicting biological activity data for dihydropyrimidinone derivatives be resolved in structure-activity relationship (SAR) studies?

Answer:
Contradictions in bioactivity (e.g., anti-tubercular vs. anticancer results) often arise from assay conditions or substituent-dependent conformational changes . To address this:

  • Perform dose-response assays across multiple cell lines.
  • Use molecular docking to compare binding modes with target enzymes (e.g., DHFR in ).
  • Analyze substituent effects: The propenyloxy group enhances membrane permeability but may reduce target affinity due to steric bulk .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • X-ray crystallography : Resolves tautomerism in the pyrimidine ring (e.g., keto-enol forms) and confirms substituent positions (mean C–C bond length: 0.002 Å; R factor: 0.048) .
  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., methyl groups at δ 2.1–2.5 ppm; pyrazole protons at δ 7.3–7.8 ppm) .
  • IR : Confirms carbonyl (C=O) stretches at ~1700 cm1^{-1} and NH stretches at ~3300 cm1^{-1} .

Advanced: How can computational methods optimize the compound’s pharmacokinetic properties without compromising bioactivity?

Answer:

  • QSAR modeling : Correlate logP values with substituent polarity (e.g., replacing the methyl group with trifluoromethyl improves metabolic stability) .
  • MD simulations : Predict binding persistence with targets like DHFR over 100-ns trajectories .
  • ADMET profiling : Use tools like SwissADME to balance solubility (enhanced by carboxylate groups) and BBB permeability (reduced by bulky substituents) .

Basic: What are the key pharmacological activities reported for structurally similar dihydropyrimidinones?

Answer:
Analogous compounds exhibit:

  • Anticancer activity : Inhibition of topoisomerase II and tubulin polymerization (IC50_{50}: 2–10 μM in MCF-7 cells) .
  • Antimicrobial effects : MIC values of 8–32 μg/mL against S. aureus due to pyrazole-thione interactions .
  • Anti-inflammatory action : COX-2 inhibition via hydrogen bonding with the pyrimidine carbonyl .

Advanced: How can tautomeric and conformational equilibria impact experimental data interpretation?

Answer:

  • Tautomerism : The pyrimidine ring’s keto-enol equilibrium (evident in 15N^{15}N NMR shifts) affects hydrogen-bonding capacity and bioactivity .
  • Conformational analysis : Use variable-temperature NMR to study rotational barriers of the propenyloxy group (ΔG^‡: ~12 kcal/mol) .
  • Crystallographic snapshots : Compare multiple crystal forms (e.g., monohydrate vs. anhydrous) to map stable conformers .

Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?

Answer:

  • Column chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) for baseline separation of regioisomers .
  • Recrystallization : Dissolve in hot ethanol and cool to 4°C for needle-shaped crystals (yield: 65–75%) .
  • HPLC : Employ a C18 column (acetonitrile/water, 0.1% TFA) to achieve >95% purity .

Advanced: How can mechanistic studies clarify the role of the propenyloxy group in biological activity?

Answer:

  • Metabolic profiling : Incubate with liver microsomes to identify allylic oxidation products (e.g., epoxides) .
  • Photoaffinity labeling : Introduce a diazirine moiety to map binding pockets in target proteins .
  • SAR comparison : Synthesize analogs with cyclopropyl or hydroxyl substitutions to assess steric/electronic contributions .

Basic: What safety precautions are critical when handling this compound in the lab?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (dust mask if hood unavailable) .
  • Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Advanced: How can isotopic labeling (e.g., 13C^{13}C13C, 2H^{2}H2H) enhance mechanistic or metabolic studies?

Answer:

  • 13C^{13}C-labeling : Track metabolic pathways via 13C^{13}C-NMR (e.g., carboxylate group conversion to CO2_2) .
  • Deuterated analogs : Use 2H^{2}H-pyrazole to study kinetic isotope effects on enzyme inhibition (e.g., DHFR in ).
  • Radiolabeling : Incorporate 14C^{14}C at the methyl position for autoradiography in tissue distribution studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.